molecular formula C13H20INO3S B14205913 3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819865-20-8

3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B14205913
CAS No.: 819865-20-8
M. Wt: 397.27 g/mol
InChI Key: DHWOCVKELDOTKN-UHFFFAOYSA-N
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Description

3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound that features an iodophenyl group, a methylpropan-2-yl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps:

    Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl compound to form the 2-iodophenyl intermediate. This can be achieved using iodine and a suitable oxidizing agent.

    Alkylation: The next step involves the alkylation of the iodophenyl intermediate with 2-methylpropan-2-ylamine under controlled conditions to form the desired amine derivative.

    Sulfonation: Finally, the amine derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed to modify the iodophenyl group, potentially converting it to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives with modified functional groups.

    Reduction: Phenyl derivatives with reduced iodine content.

    Substitution: Compounds with new functional groups replacing the iodine atom.

Scientific Research Applications

3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonic acid group enhances solubility and reactivity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(2-Bromophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
  • 3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid
  • 3-{[1-(2-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

Uniqueness

3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic number may influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

CAS No.

819865-20-8

Molecular Formula

C13H20INO3S

Molecular Weight

397.27 g/mol

IUPAC Name

3-[[1-(2-iodophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20INO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18)

InChI Key

DHWOCVKELDOTKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1I)NCCCS(=O)(=O)O

Origin of Product

United States

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